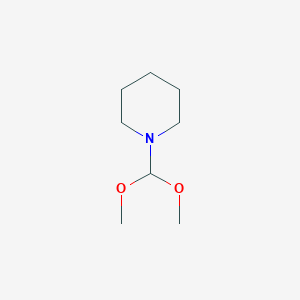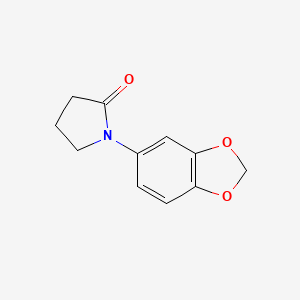
3-(Dimethylamino)-2-(furan-2-carbonyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-2-(furan-2-carbonyl)acrylonitrile is an organic compound that features a furan ring, a dimethylamino group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-(furan-2-carbonyl)acrylonitrile typically involves the reaction of furan-2-carboxaldehyde with dimethylamine and acrylonitrile under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of furan-2-carboxaldehyde reacts with the active methylene group of acrylonitrile in the presence of a base such as piperidine or pyridine. The dimethylamino group is introduced through the reaction with dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2-(furan-2-carbonyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Primary amines.
Substitution: Various substituted acrylonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Dimethylamino)-2-(furan-2-carbonyl)acrylonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-(furan-2-carbonyl)acrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and acrylonitrile moiety can participate in various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(dimethylamino)-2-(thiophen-2-carbonyl)acrylonitrile: Similar structure but with a thiophene ring instead of a furan ring.
(E)-3-(dimethylamino)-2-(pyridin-2-carbonyl)acrylonitrile: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
3-(Dimethylamino)-2-(furan-2-carbonyl)acrylonitrile is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to thiophene or pyridine analogs
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-(dimethylamino)-2-(furan-2-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H10N2O2/c1-12(2)7-8(6-11)10(13)9-4-3-5-14-9/h3-5,7H,1-2H3 |
InChI Key |
NHZCYLWZVUYWIM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CC=CO1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-[1,2,4]triazolo[1,5-c]pyrimidine-5(6H)-thione](/img/structure/B8812483.png)








![9-Chloro-6H-indolo[2,3-b]quinoxaline](/img/structure/B8812558.png)



